molecular formula C8H11NSSi B3045780 Thiazole, 2-[(trimethylsilyl)ethynyl]- CAS No. 113705-15-0

Thiazole, 2-[(trimethylsilyl)ethynyl]-

Cat. No.: B3045780
CAS No.: 113705-15-0
M. Wt: 181.33 g/mol
InChI Key: UIIGJDCKUSIJQQ-UHFFFAOYSA-N
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Description

Thiazole, 2-[(trimethylsilyl)ethynyl]-: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety at the second position of the thiazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of thiazole derivatives with trimethylsilylacetylene. One common method is the Hantzsch condensation, which involves the reaction of 2-bromoacetophenones with thiourea or selenourea under solvent-free conditions to produce 2-aminothiazoles .

Industrial Production Methods: Industrial production of Thiazole, 2-[(trimethylsilyl)ethynyl]- often involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiazole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Thiazole, 2-[(trimethylsilyl)ethynyl]- is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical agents .

Industry: In the industrial sector, Thiazole, 2-[(trimethylsilyl)ethynyl]- is utilized in the production of dyes, biocides, and chemical reaction accelerators. Its unique chemical properties make it valuable in material science and polymer chemistry.

Comparison with Similar Compounds

Uniqueness: Thiazole, 2-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which enhances its reactivity and stability. This modification allows for specific applications in organic synthesis and material science that are not possible with other thiazole derivatives .

Properties

IUPAC Name

trimethyl-[2-(1,3-thiazol-2-yl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NSSi/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGJDCKUSIJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469572
Record name Thiazole, 2-[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113705-15-0
Record name Thiazole, 2-[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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reactant
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[Cu]I
Quantity
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reactant
Reaction Step One
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reactant
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reactant
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Cl[Pd]Cl
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reactant
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-Bromothiazole (Aldrich, 5.0 g, 30.5 mmol), ethynyl-trimethyl-silane (Aldrich, 3.0 g, 30.5 mmol), PdCl2(PPh3)2 (Aldrich, 500 mg, 0.71 mmol) and CuI (Aldrich, 400 mg, 1.52 mmol) in THF (20 mL) was treated with TEA (5 mL) at room temperature for 20 min. The reaction was heated at 60 for 4 hours. The solid was filtered off through a pad of celite and the filtrate was concentrated to give yellow solid, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Copper(I)iodide (38 mg, 0.20 mmol), dichlorobis(triphenylphosphine)palladium(II) (250 mg, 0.40 mmol) and N,N-diisopropylamine (1.40 g, 14 mmol) were added to a solution of 2-iodothiazole (1.50 g, 7.0 mmol; prepared as described in J. Org. Chem. 1988, 53, 2489) and dry tetrahydrofuran (50 mL). The reaction mixture was degassed and trimethylsilylacetylene (1.40 g, 14 mmol) was added in two portions under nitrogen atmosphere. The reaction was heated to 50° C. for 12 h. The formed precipitate and separated palladium were removed by filtration through a short path of silica gel. The filtrate was concentrated in vacuo and the residue was purified by column chromatography (silica gel Fluka 60: hexane/ethyl acetate 98:2-90:10) yielding 2-(trimethylsilylethynyl)thiazole as yellow oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Copper(I)iodide
Quantity
38 mg
Type
catalyst
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole, 2-[(trimethylsilyl)ethynyl]-
Reactant of Route 2
Reactant of Route 2
Thiazole, 2-[(trimethylsilyl)ethynyl]-

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